4-Hydroxy-3-(methylthio)-4,5,6,7-tetrahydro-2-benzothiophene-1-carbohydrazide
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from a benzothiophene derivative. The methylthio and hydroxy groups could be introduced through substitution reactions. The carbohydrazide group might be introduced through a reaction with carboxylic acid derivatives and hydrazine .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromaticity in the benzothiophene ring, polarizability due to the sulfur atom, and potential for hydrogen bonding due to the hydroxy and carbohydrazide groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The hydroxy group could be involved in elimination or substitution reactions. The carbohydrazide group could react with carboxylic acids or their derivatives to form amides .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a hydroxy group and a carbohydrazide group would likely make the compound polar and capable of forming hydrogen bonds, which could affect its solubility in different solvents .Scientific Research Applications
Synthesis and Chemical Properties
- 4-Hydroxy-3-(methylthio)-4,5,6,7-tetrahydro-2-benzothiophene-1-carbohydrazide is part of a broader class of compounds utilized in synthetic chemistry. For instance, similar compounds like 3-chloro-N′-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide have been synthesized and analyzed for their structural properties, demonstrating the interest in this class of compounds for chemical synthesis and analysis (Naganagowda et al., 2014).
Biological Activity
- Research on closely related compounds reveals a focus on their potential biological activity. For example, a study on 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides showed these compounds exhibited antibacterial and DPPH radical scavenging activities, suggesting possible applications in antimicrobial and antioxidant research (Zia-ur-Rehman et al., 2009).
Pharmaceutical Research
- In pharmaceutical research, azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, which share a structural similarity with this compound, are studied for their cytostatic, antitubercular, and anti-inflammatory activities. This indicates the potential of such compounds in drug development and pharmaceutical applications (Chiriapkin et al., 2021).
Antimicrobial Applications
- Thiophene-3-carboxamide derivatives have shown antimicrobial and antifungal activities, suggesting that compounds in this family could be relevant for the development of new antimicrobial agents. This includes research into their structural properties and interactions which are crucial for understanding their mechanism of action (Vasu et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions would depend on the intended use of this compound. If it’s being studied as a potential drug, future research could involve studying its pharmacokinetics and pharmacodynamics, testing its efficacy and safety in preclinical and clinical trials, and optimizing its synthesis .
Properties
IUPAC Name |
4-hydroxy-3-methylsulfanyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S2/c1-15-10-7-5(3-2-4-6(7)13)8(16-10)9(14)12-11/h6,13H,2-4,11H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHZRKQRQAMTPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C2C(CCCC2=C(S1)C(=O)NN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384850 | |
Record name | 4-hydroxy-3-methylsulfanyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172516-38-0 | |
Record name | 4-hydroxy-3-methylsulfanyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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